molecular formula C17H14INO B12341636 (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone

(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone

Katalognummer: B12341636
Molekulargewicht: 375.20 g/mol
InChI-Schlüssel: YBGBZXIWRXCEDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- is a compound that features an indole ring substituted with a methanone group and an iodophenyl group. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .

Vorbereitungsmethoden

The synthesis of Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- typically involves the reaction of 2,3-dimethylindole with 2-iodobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Lysergic acid diethylamide (LSD): A psychoactive compound.

    Strychnine: An alkaloid used as a pesticide.

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in various fields.

Eigenschaften

Molekularformel

C17H14INO

Molekulargewicht

375.20 g/mol

IUPAC-Name

(2,3-dimethylindol-1-yl)-(2-iodophenyl)methanone

InChI

InChI=1S/C17H14INO/c1-11-12(2)19(16-10-6-4-7-13(11)16)17(20)14-8-3-5-9-15(14)18/h3-10H,1-2H3

InChI-Schlüssel

YBGBZXIWRXCEDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3I)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.